2-Amino-4-chloro-5-methylbenzenesulfonic acid
Overview
Description
2-Amino-4-chloro-5-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is a white to pale red crystalline solid that is slightly soluble in water and organic solvents such as ethanol and ether . This compound is commonly used as an intermediate in the synthesis of azo pigments and dyes .
Scientific Research Applications
2-Amino-4-chloro-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that the compound is used as a diazo component for azo dyes and azo pigments . Therefore, it can be inferred that its targets could be the molecules that interact with these dyes and pigments.
Mode of Action
As a diazo component, it likely interacts with its targets through the formation of azo bonds, which are characteristic of azo dyes and pigments .
Pharmacokinetics
It is known that the compound is practically insoluble in water , which could impact its bioavailability.
Result of Action
As a component of azo dyes and pigments, it may contribute to the color properties of these substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-4-chloro-5-methylbenzenesulfonic acid . For instance, its solubility could be affected by the pH and temperature of the environment
Biochemical Analysis
Biochemical Properties
2-Amino-4-chloro-5-methylbenzenesulfonic acid plays a significant role in biochemical reactions, particularly in the synthesis of azo dyes. It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. The compound’s amino and sulfonic acid groups allow it to form stable bonds with other biomolecules, enhancing its reactivity and versatility in biochemical processes. For instance, it can act as a substrate for enzymes involved in sulfonation reactions, leading to the formation of sulfonated aromatic compounds .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to changes in the activity of key metabolic pathways, impacting cell function and viability. Studies have shown that exposure to this compound can result in alterations in gene expression, particularly in genes involved in stress response and detoxification .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites. This compound’s sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH, temperature, or light. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in various experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including organ damage and alterations in biochemical markers. Understanding the dosage effects is essential for determining safe and effective usage in experimental and industrial applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfonation and detoxification. It interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to various substrates. This compound can also affect metabolic flux by altering the levels of key metabolites, influencing the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components. Understanding its transport mechanisms is crucial for predicting its behavior in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments, such as the cytoplasm or organelles, through targeting signals or post-translational modifications. These localization patterns are essential for understanding how the compound interacts with cellular machinery and influences biochemical processes .
Preparation Methods
2-Amino-4-chloro-5-methylbenzenesulfonic acid can be synthesized through various methods. One common method involves the sulfonation of 3-chloro-4-methyl-benzeneamine hydrogensulfate by baking it in vacuo at 195°C . Another method includes the reaction of 2-amino-4-chloro-5-methylbenzene with sulfuric acid, followed by hydrolysis to yield the desired product . Industrial production methods often involve similar sulfonation reactions, optimized for large-scale production.
Chemical Reactions Analysis
2-Amino-4-chloro-5-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo electrophilic substitution reactions, where the amino and chloro groups can be replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, nitric acid, and various reducing agents. Major products formed from these reactions include different sulfonic acids and substituted benzene derivatives .
Comparison with Similar Compounds
2-Amino-4-chloro-5-methylbenzenesulfonic acid can be compared with other similar compounds such as:
2-Amino-5-chloro-4-methylbenzenesulfonic acid: This isomer has a similar structure but differs in the position of the chloro and amino groups.
2-Amino-4-chloro-5-methylbenzenesulfonate: This zwitterionic form of the compound is used in different chemical reactions and has distinct properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which makes it particularly useful in the synthesis of certain azo pigments and dyes .
Properties
IUPAC Name |
2-amino-4-chloro-5-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,9H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLPHBSFRWMMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026527 | |
Record name | 4-Amino-6-chlorotoluene-3-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to beige solid; [HSDB] Light grey odorless microcrystalline powder; [MSDSonline] | |
Record name | 2-Chloro-p-toluidine-5-sulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3452 | |
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Solubility |
ESSENTIALLY INSOL AS FREE ACID; SOL AS SODIUM SALT, SOL AS AMMONIUM SALT | |
Record name | 2-CHLORO-P-TOLUIDINE-5-SULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5258 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO BUFF POWDER | |
CAS No. |
88-51-7, 6627-59-4 | |
Record name | 2-Amino-4-chloro-5-methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Chloro-p-toluidine-5-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2-amino-4-chloro-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Amino-6-chlorotoluene-3-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2026527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-chlorotoluene-3-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Sodium 4-amino-6-chlorotoluene-3-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4-CHLORO-5-METHYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QN6JT928N | |
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Record name | 2-CHLORO-P-TOLUIDINE-5-SULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5258 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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